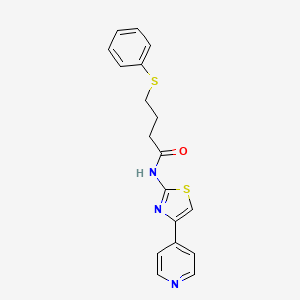

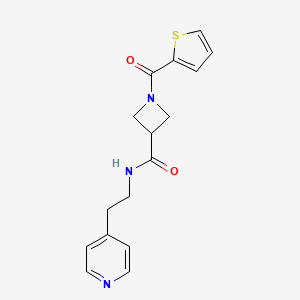

4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

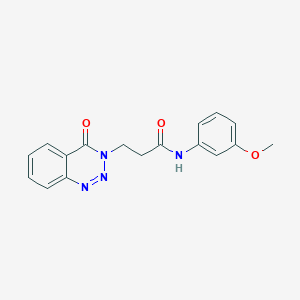

The compound “4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide” is a complex organic molecule that contains several functional groups including a phenylsulfanyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and could potentially confer various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenylsulfanyl group attached to a butanamide backbone, which is further substituted with a pyridinyl and a thiazolyl group. The exact 3D structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyridinyl group might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .科学的研究の応用

Corrosion Inhibition

Field

Materials Science, specifically Corrosion Science

Method

Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .

Results

The experimental results showed that this compound is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .

Detection of Primary Aromatic Amines

Field

Analytical Chemistry

Application

A thiadiazole-based covalent triazine framework nanosheet was constructed for highly selective and sensitive primary aromatic amine detection among various amines .

Method

The nanosheet was constructed by introducing an electron-deficient monomer with an aggregation-caused quenching behavior into the 2D framework .

Results

The nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .

Anticancer Activity

Field

Pharmaceutical Chemistry, specifically Anticancer Drug Development

Method

Its anticancer activity was evaluated using various in vitro assays, including cell viability assays, apoptosis assays, and cell cycle analysis .

Results

The experimental results showed that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells .

Antimicrobial Activity

Field

Microbiology, specifically Antimicrobial Drug Development

Method

Its antimicrobial activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .

Results

The experimental results showed that this compound exhibits potent antimicrobial activity against various bacterial and fungal strains .

Antifungal Activity

Field

Microbiology, specifically Antifungal Drug Development

Method

Its antifungal activity was evaluated using various in vitro assays, including disk diffusion assays and minimum inhibitory concentration (MIC) determination .

Results

The experimental results showed that this compound exhibits potent antifungal activity against various fungal strains .

Antiviral Activity

Field

Virology, specifically Antiviral Drug Development

Method

Its antiviral activity was evaluated using various in vitro assays, including plaque reduction assays and virus yield reduction assays .

Results

The experimental results showed that this compound exhibits potent antiviral activity against various viral strains .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c22-17(7-4-12-23-15-5-2-1-3-6-15)21-18-20-16(13-24-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWRVGDNPYVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2796930.png)

![N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2796934.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)

![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)